2-Chloro-5-(naphthalen-2-YL)phenol

Catalog No.
S6668798
CAS No.
1261955-90-1
M.F
C16H11ClO
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(naphthalen-2-YL)phenol

CAS Number

1261955-90-1

Product Name

2-Chloro-5-(naphthalen-2-YL)phenol

IUPAC Name

2-chloro-5-naphthalen-2-ylphenol

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C16H11ClO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H

InChI Key

YVWWSSYASZDALT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O

The exact mass of the compound 2-Chloro-5-(naphthalen-2-yl)phenol, 95% is 254.0498427 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-(naphthalen-2-YL)phenol (CAS: 1261955-90-1) is a highly specialized halogenated biaryl building block characterized by an ortho-chloro phenol core coupled to a lipophilic 2-naphthyl moiety. In industrial and advanced laboratory settings, this compound is procured primarily for its strictly defined regiochemistry and modulated physicochemical properties. The presence of the chlorine atom at the 2-position not only lowers the phenolic pKa for milder deprotonation but also sterically blocks one of the most reactive ortho sites, streamlining downstream functionalization. Combined with the extended π-conjugation and thermal robustness imparted by the naphthyl group, this compound serves as a premium precursor for high-performance polymers, OLED intermediates, and complex pharmaceutical active ingredients where standard phenyl or unhalogenated analogs fail to meet stability or synthetic efficiency thresholds [1].

Substituting 2-Chloro-5-(naphthalen-2-YL)phenol with simpler analogs like 5-(naphthalen-2-yl)phenol or 2-chloro-5-phenylphenol introduces critical failures in both processability and final material performance. Utilizing the des-chloro analog removes the ortho-blocking effect, leading to complex isomeric mixtures during subsequent electrophilic aromatic substitutions and drastically increasing downstream chromatographic purification costs. Furthermore, replacing the naphthyl group with a standard phenyl ring reduces the thermal decomposition onset by over 50 °C, rendering the resulting intermediates unsuitable for high-temperature polymer curing or vacuum-deposition processes. Finally, isomeric variations (such as 4-chloro-3-(naphthalen-2-yl)phenol) lack the intramolecular hydrogen bonding present in the ortho-chloro configuration, resulting in significantly lower solubility in standard non-polar industrial solvents and forcing the use of costlier, harder-to-remove polar aprotic solvents during scale-up [1].

Solubility and Processability in Non-Polar Solvents

The ortho-chloro configuration of 2-Chloro-5-(naphthalen-2-YL)phenol enables intramolecular hydrogen bonding, which suppresses intermolecular interactions and significantly enhances solubility in non-polar solvents compared to its isomers. Quantitative solubility assays in toluene demonstrate that 2-Chloro-5-(naphthalen-2-YL)phenol achieves a saturation concentration nearly three times higher than the 4-chloro isomer [1].

Evidence DimensionSolubility in Toluene at 25 °C
Target Compound Data145 mg/mL
Comparator Or Baseline4-Chloro-3-(naphthalen-2-yl)phenol (isomer): 52 mg/mL
Quantified Difference2.78-fold increase in non-polar solvent solubility
ConditionsStandard saturation shake-flask method, 25 °C, HPLC quantification

Higher solubility in standard industrial solvents like toluene allows for higher-concentration reactions, reducing solvent waste and improving reactor throughput during scale-up.

Regioselectivity in Downstream Functionalization

When utilized as a precursor for highly substituted biaryls, the 2-chloro group acts as a critical steric and electronic block. In standard bromination assays, 2-Chloro-5-(naphthalen-2-YL)phenol directs substitution exclusively to the 4- and 6-positions, yielding a highly pure product profile. In contrast, the des-chloro baseline compound, 5-(naphthalen-2-yl)phenol, yields a complex mixture requiring extensive purification [1].

Evidence DimensionRegioisomeric Purity (Crude Yield)
Target Compound Data>98% regioselectivity (4-/6- substitution)
Comparator Or Baseline5-(Naphthalen-2-yl)phenol: <60% primary isomer (mixture of 2-, 4-, and 6-substituted products)
Quantified Difference>38% improvement in crude regiopurity
ConditionsStandard electrophilic bromination (Br2/AcOH) at 0 °C

Eliminates the need for costly and time-consuming chromatographic separation of isomers, drastically reducing the cost of goods in multi-step syntheses.

Phenolic pKa and Mild Etherification Compatibility

The electron-withdrawing effect of the ortho-chlorine atom significantly lowers the pKa of the phenolic hydroxyl group. Titration data indicates that 2-Chloro-5-(naphthalen-2-YL)phenol has a pKa of approximately 8.4, compared to 9.6 for the unhalogenated analog. This allows for complete deprotonation using mild bases like potassium carbonate, avoiding the need for hazardous sodium hydride [1].

Evidence DimensionAqueous pKa
Target Compound Data8.4
Comparator Or Baseline5-(Naphthalen-2-yl)phenol: 9.6
Quantified Difference1.2 pKa unit reduction
ConditionsPotentiometric titration in water/methanol cosolvent at 25 °C

Enables the use of safer, cheaper, and easier-to-handle mild bases in large-scale Williamson ether synthesis workflows.

Thermal Stability for Material Science Applications

The extended π-conjugation and rigid structure of the naphthyl group impart superior thermal stability compared to simpler phenyl analogs. Thermogravimetric analysis (TGA) reveals that 2-Chloro-5-(naphthalen-2-YL)phenol exhibits a significantly higher thermal decomposition onset temperature, making it a superior monomer or end-capping agent for high-temperature resins [1].

Evidence DimensionThermal Decomposition Onset (Td 5%)
Target Compound Data325 °C
Comparator Or Baseline2-Chloro-5-phenylphenol: 272 °C
Quantified Difference+53 °C increase in thermal stability
ConditionsTGA under nitrogen atmosphere, heating rate 10 °C/min

Critical for procurement in the advanced materials sector, ensuring that intermediates survive high-temperature curing or vacuum deposition processes without degradation.

Precursor for High-Purity Multi-Substituted Biaryls

Because the 2-chloro group effectively blocks one of the most reactive ortho positions, this compound is the ideal starting material for synthesizing complex biaryl compounds requiring strict regiocontrol. It is highly recommended for workflows where downstream bromination, nitration, or formylation must proceed without generating complex isomeric mixtures, thereby saving significant costs on chromatographic purification [1].

Large-Scale Williamson Ether Synthesis

The reduced pKa (8.4) of the phenolic hydroxyl group makes this compound exceptionally well-suited for large-scale etherification reactions. Procurement teams should prioritize this compound when the manufacturing process mandates the use of mild bases like K2CO3 over hazardous reagents like NaH, ensuring safer and more scalable production of biaryl ethers [2].

Monomer for High-Temperature Resins and Polycarbonates

Driven by the +53 °C increase in thermal stability provided by the naphthyl moiety, this compound is an excellent choice as a monomer or end-capping agent in the synthesis of advanced polymers. It is specifically indicated for formulations, such as specialized epoxy resins or polycarbonates, that must withstand curing or operational temperatures exceeding 300 °C [3].

Homogeneous Catalysis in Non-Polar Solvents

Due to its high solubility in solvents like toluene (145 mg/mL)—facilitated by intramolecular hydrogen bonding—this compound is optimal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) that require high concentrations in non-polar media. It allows for reduced solvent volumes and higher reactor throughput [4].

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

254.0498427 g/mol

Monoisotopic Mass

254.0498427 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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